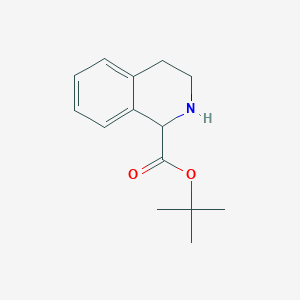

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Wirkmechanismus

Target of Action

The primary targets of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate are currently unknown . This compound is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a class of compounds known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, depending on the specific structure of the compound .

Biochemical Pathways

Thiqs are known to be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability.

Result of Action

Thiqs are known to exert diverse biological activities, which can result in various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored away from heat and oxidizing agents, and kept in a cool, dry, and well-ventilated condition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is used in the production of fine chemicals and specialty materials

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A closely related compound with a different substitution pattern.

Uniqueness

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group can enhance its stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Biologische Aktivität

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of THIQ, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

Overview of this compound

THIQ is characterized by its unique substitution pattern that influences its reactivity and biological properties. It is known for its potential as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound exhibits solubility in water and is stable under appropriate storage conditions.

The precise targets and mechanisms of action for THIQ remain largely unexplored. However, it is believed that the compound interacts with various biochemical pathways depending on its specific structure. Its ability to undergo oxidation and reduction reactions allows for the formation of different derivatives that may exhibit enhanced biological activities.

Antimicrobial Properties

Recent studies have indicated that THIQ derivatives possess significant antimicrobial activity. For instance, a study synthesized novel tetrahydroisoquinoline-based heterocycles that demonstrated potent anti-SARS-CoV-2 activity. One derivative showed an effective concentration (EC50) of 2.78 μM against SARS-CoV-2 in human lung cells, outperforming traditional antiviral agents like chloroquine .

Antioxidant Activity

THIQ compounds have also been evaluated for their antioxidant properties. A structure-activity relationship (SAR) study revealed that certain phenolic derivatives of THIQ exhibited considerable antioxidant capacity as assessed by DPPH radical scavenging assays. These findings suggest potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective potential of THIQ has been highlighted in various studies. Compounds derived from tetrahydroisoquinoline have been shown to mitigate neurodegenerative processes by modulating neurotransmitter systems and exerting anti-inflammatory effects .

Case Studies

- Anti-SARS-CoV-2 Activity : A specific study focused on the anti-SARS-CoV-2 activity of a THIQ derivative demonstrated a selective index exceeding 63.49, indicating a promising therapeutic profile against viral infections. The compound inhibited post-entry viral replication mechanisms, distinguishing it from other antiviral drugs .

- Structure-Activity Relationship Studies : Research into the SAR of THIQ compounds has provided insights into how modifications to the molecular structure can enhance biological activity. For example, variations in substituents at specific positions on the tetrahydroisoquinoline scaffold have been linked to improved potency against various pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | EC50 (μM) | Selective Index | Biological Activity |

|---|---|---|---|

| This compound | 2.78 | >71.94 | Anti-SARS-CoV-2 |

| Chloroquine | 44.90 | 2.94 | Antiviral |

| Other THIQ Derivative | Varies | Varies | Antimicrobial/Neuroprotective |

Eigenschaften

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-11-7-5-4-6-10(11)8-9-15-12/h4-7,12,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBSWYPUCMKWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C2=CC=CC=C2CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.